(Z)-(1,2-Difluorovinyl)trimethylsilane
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Overview
Description
(Z)-(1,2-Difluorovinyl)trimethylsilane: is a chemical compound with the molecular formula C5H10F2Si and a molecular weight of 136.22 g/mol . It contains a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom, and a difluorovinyl group, which includes two fluorine atoms bonded to a vinyl group. This compound is characterized by its chemical inertness and large molecular volume, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2-Difluorovinyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with a difluorovinyl precursor under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-(1,2-Difluorovinyl)trimethylsilane can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: The difluorovinyl group can participate in addition reactions with various electrophiles and nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Halogens: Used in substitution reactions to replace the trimethylsilyl group.
Organometallic Compounds: Facilitate the formation of new bonds in addition reactions.
Catalysts: Such as palladium or platinum, are often used to enhance the reaction rates and selectivity.
Major Products Formed:
Substituted Silanes: Resulting from substitution reactions.
Fluorinated Alkenes: Formed through addition reactions involving the difluorovinyl group.
Scientific Research Applications
Chemistry:
Protecting Groups: The trimethylsilyl group in (Z)-(1,2-Difluorovinyl)trimethylsilane is used as a protecting group in organic synthesis to temporarily mask reactive sites.
Analytical Chemistry: Its volatility makes it suitable for analysis by gas chromatography and mass spectrometry.
Biology and Medicine:
Drug Development: The compound’s unique structure is explored for the development of new pharmaceuticals, particularly those involving fluorinated compounds.
Industry:
Mechanism of Action
The mechanism of action of (Z)-(1,2-Difluorovinyl)trimethylsilane primarily involves its role as a reagent in chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on a molecule. The difluorovinyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
(E)-(1,2-Difluorovinyl)trimethylsilane: An isomer with a different spatial arrangement of atoms.
(1,2-Difluorovinyl)trimethylsilane: Without the (Z) or (E) designation, representing a mixture of isomers.
Uniqueness:
Properties
IUPAC Name |
[(Z)-1,2-difluoroethenyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBSOTGZVNQANI-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=CF)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C(=C\F)/F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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